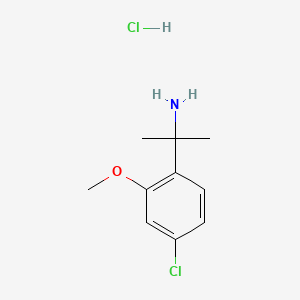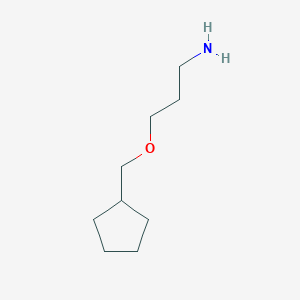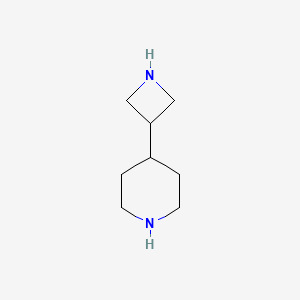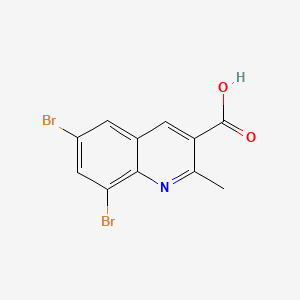
6,8-Dibromo-2-methylquinoline-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-2-methylquinoline-3-carboxylic acid is a brominated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties .
准备方法
The synthesis of 6,8-Dibromo-2-methylquinoline-3-carboxylic acid typically involves bromination of 2-methylquinoline-3-carboxylic acid. One common method is the use of bromine in acetic acid as a solvent, which facilitates the bromination at the 6 and 8 positions of the quinoline ring . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
化学反应分析
6,8-Dibromo-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
科学研究应用
6,8-Dibromo-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,8-Dibromo-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
相似化合物的比较
6,8-Dibromo-2-methylquinoline-3-carboxylic acid can be compared with other brominated quinoline derivatives, such as 8-Bromo-2-methylquinoline-3-carboxylic acid and 6-Bromo-2-methylquinoline-3-carboxylic acid . The presence of two bromine atoms at the 6 and 8 positions makes it unique, providing distinct chemical reactivity and biological activity compared to its mono-brominated counterparts .
属性
分子式 |
C11H7Br2NO2 |
|---|---|
分子量 |
344.99 g/mol |
IUPAC 名称 |
6,8-dibromo-2-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Br2NO2/c1-5-8(11(15)16)3-6-2-7(12)4-9(13)10(6)14-5/h2-4H,1H3,(H,15,16) |
InChI 键 |
HVCVCLKRMYKPLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2C=C1C(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


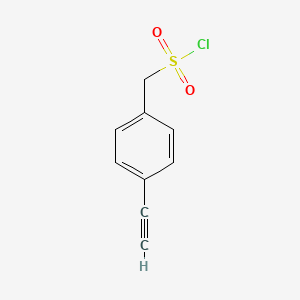


![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)

![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
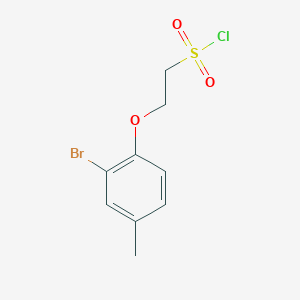

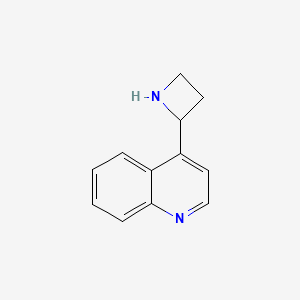
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
